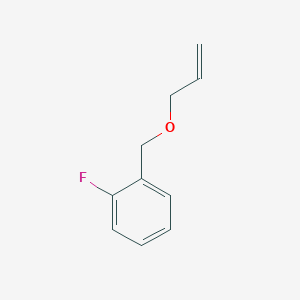

1-(Allyloxymethyl)-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

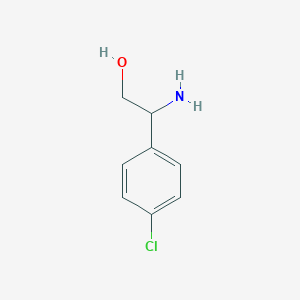

1-(Allyloxymethyl)-2-fluorobenzene, also known as AMFB, is a versatile compound used in a variety of scientific research applications. It has a wide range of uses in organic synthesis, biochemistry, and pharmacology. As a result, it has become an important tool for scientists in many different fields.

Aplicaciones Científicas De Investigación

Organometallic Chemistry and Catalysis Fluorobenzenes like 1-(Allyloxymethyl)-2-fluorobenzene are being increasingly recognized for their role in organometallic chemistry and catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or easily displaced ligands, useful in well-defined complexes of fluorobenzenes and catalytic reactions (Pike, Crimmin, & Chaplin, 2017).

Crystal Structure Analysis In crystallography, the existence and nature of C−H···F−C interactions in crystalline fluorobenzenes are significant. These compounds provide insights into weak acceptor capabilities of the C−F group, important for understanding molecular interactions in crystal structures (Thalladi et al., 1998).

Cross-Coupling Reactions The presence of directing groups like hydroxy and hydroxymethyl in fluorobenzenes facilitates ortho-selective cross-coupling with Grignard reagents. This is crucial in organic synthesis where fluorobenzenes act as intermediates in the creation of complex organic compounds (Manabe & Ishikawa, 2008).

Electrochemical Studies Electrochemical fluorinations of compounds like toluene and monofluoromethylbenzene lead to products like 1-(Allyloxymethyl)-2-fluorobenzene. These reactions are significant in understanding the electrochemical behavior of aromatic compounds and their derivatives (Momota, Mukai, Kato, & Morita, 1998).

Chiroptical Molecular Switches 1-(Allyloxymethyl)-2-fluorobenzene, when mounted on structures like adamantane, can act as a chiroptical molecular switch. This application is significant in the field of quantum dynamics and molecular electronics, where control of molecular chirality using laser pulses is explored (Kröner, Klaumünzer, & Klamroth, 2008).

Propiedades

IUPAC Name |

1-fluoro-2-(prop-2-enoxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAXCJFYXNVXMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599877 |

Source

|

| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Allyloxymethyl)-2-fluorobenzene | |

CAS RN |

1199773-12-0 |

Source

|

| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)

![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate](/img/structure/B175646.png)

![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)